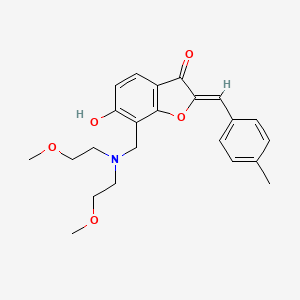

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one

Description

The compound (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one is a benzofuran-3-one derivative characterized by a 4-methylbenzylidene substituent at position 2 and a bis(2-methoxyethyl)aminomethyl group at position 5. The compound’s structure is registered under CAS numbers such as 900275-73-2 and is referenced in databases like ZINC20533471 and AKOS002255237 .

Properties

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-16-4-6-17(7-5-16)14-21-22(26)18-8-9-20(25)19(23(18)29-21)15-24(10-12-27-2)11-13-28-3/h4-9,14,25H,10-13,15H2,1-3H3/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQBSRWNDVENPF-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one, also referred to as a benzofuran derivative, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H27N1O5

- CAS Number : Not specifically listed in the search results but can be derived from its structural formula.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Tubulin Polymerization Inhibition : Compounds in this class have shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism leads to cell cycle arrest and apoptosis in cancer cells .

- Anti-invasive Properties : The compound has been linked with anti-invasive effects in cancer models, particularly through the inhibition of focal adhesion kinase (FAK), which plays a significant role in cell migration and invasion .

- Angiogenesis Inhibition : It has been observed that similar compounds can inhibit angiogenesis by affecting endothelial cell proliferation and migration .

Efficacy in Cell Lines

The following table summarizes the anti-proliferative activity of related compounds against various cancer cell lines:

| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 11.20 | Tubulin polymerization inhibitor |

| Compound B | HT29 | 15.83 | FAK inhibition |

| Compound C | HUVEC | 7.6 | Angiogenesis inhibition |

Case Studies

- Study on Anti-cancer Activity : A study conducted by Jiang et al. synthesized analogues of benzofuran and assessed their anti-invasive properties on colon cancer cells (26-L5). The results indicated that specific substitutions on the benzofuran scaffold significantly enhanced anti-invasive activity .

- Inhibition of Endothelial Cell Proliferation : Another study evaluated the effects of benzofuran derivatives on human umbilical vein endothelial cells (HUVECs). The results demonstrated that certain derivatives inhibited HUVEC proliferation effectively, highlighting their potential as anti-angiogenic agents .

Toxicity and Safety Profile

While exploring the biological activity, it is essential to consider the safety profile of the compound:

Scientific Research Applications

2.1 Anticancer Properties

Research indicates that compounds similar to (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one exhibit significant anticancer activity. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various pathways:

- Mechanism : The compound may modulate the expression of Bcl-2 family proteins, leading to increased cell death in tumor cells.

- Case Study : A derivative of benzofuran demonstrated an IC50 value significantly lower than that of doxorubicin against human cancer cell lines, indicating enhanced cytotoxicity due to specific substituents on the benzofuran core .

2.2 Anti-inflammatory Activity

Benzofuran derivatives have also shown promise in reducing inflammation:

- Mechanism : They can inhibit pro-inflammatory cytokines such as TNF and IL-1, which are crucial in inflammatory responses.

- Case Study : In vitro studies revealed that certain derivatives effectively suppressed inflammatory markers, suggesting potential applications in treating conditions like rheumatoid arthritis .

2.3 Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties:

- Mechanism : By inhibiting pathways associated with neurodegeneration, it could protect neuronal cells from apoptosis.

- Case Study : A related study indicated that certain benzofuran derivatives could mitigate oxidative stress in neuronal cells, offering a potential therapeutic strategy for neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the therapeutic potential of this compound:

| Compound Variant | Substituents | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Hydroxy group | 15 | Cytotoxic |

| Compound B | Methoxy group | 20 | Anti-inflammatory |

| Compound C | Piperidine moiety | 10 | Antioxidant |

Synthesis and Development

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with readily available benzofuran derivatives and appropriate amines.

- Reaction Conditions : Conditions such as solvent choice, temperature, and reaction time are optimized to enhance yield and purity.

- Characterization : Techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-3-one derivatives are studied for their diverse pharmacological and chemical properties. Below, key analogues are compared based on structural features, physicochemical data, and experimental insights.

Substituent-Driven Comparisons

- (Z)-2-(2-Chlorobenzylidene) Analogue :

Replacing the 4-methylbenzylidene group with a 2-chlorobenzylidene moiety (as in STK992037) introduces electron-withdrawing effects, altering the compound’s electronic environment. This substitution likely reduces electron density at the benzofuran core, impacting reactivity in nucleophilic additions . - This suggests that the bis(2-methoxyethyl)aminomethyl group in the target compound creates a unique chemical environment compared to Rapa’s macrocyclic structure .

Physicochemical and Functional Properties

Lumping Strategy and Reactivity

As per , compounds with similar cores but varying substituents (e.g., methyl, chloro, or methoxy groups) may be "lumped" into surrogate categories during computational modeling. However, the target compound’s bis(2-methoxyethyl)amine group distinguishes it from simpler analogues, necessitating separate evaluation in reaction pathways (e.g., nucleophilic additions or oxidations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.